4-Bromo-1-(2-methoxyethoxy)-2-(2,2,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(2-methoxyethoxy)-2-(2,2,2-trifluoroethoxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, a methoxyethoxy group, and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methoxyethoxy)-2-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:
Etherification: The attachment of the methoxyethoxy and trifluoroethoxy groups can be accomplished through nucleophilic substitution reactions. For example, the reaction of 4-bromo-2-hydroxybenzene with 2-methoxyethanol and 2,2,2-trifluoroethanol in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-methoxyethoxy)-2-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine to form new derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaH, K2CO3, DMF (dimethylformamide)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-methoxyethoxy)-2-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The exact pathways and targets would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(2-methoxyethoxy)benzene
- 4-Bromo-2-(2,2,2-trifluoroethoxy)benzene
- 1-(2-Methoxyethoxy)-2-(2,2,2-trifluoroethoxy)benzene
Uniqueness
4-Bromo-1-(2-methoxyethoxy)-2-(2,2,2-trifluoroethoxy)benzene is unique due to the combination of bromine, methoxyethoxy, and trifluoroethoxy groups on the benzene ring. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-bromo-1-(2-methoxyethoxy)-2-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF3O3/c1-16-4-5-17-9-3-2-8(12)6-10(9)18-7-11(13,14)15/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKHAZYRGTYJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.